

Comprehensive Technical Guide: Zoligratinib (CH5183284) - An FGFR Inhibitor for Precision Oncology

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Compound Focus: Zoligratinib

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Introduction and Drug Overview

Zoligratinib (development codes: CH5183284, DEBIO-1347, FF-284) represents a **selective, ATP-competitive small molecule inhibitor** targeting the fibroblast growth factor receptor (FGFR) family of tyrosine kinases. This orally bioavailable therapeutic agent has emerged as a **promising targeted therapy** for cancers harboring specific FGFR genetic alterations, particularly in cholangiocarcinoma and other solid tumors with FGFR pathway dependencies. The compound demonstrates a **favorable selectivity profile** with potent activity against FGFR1, FGFR2, and FGFR3 while showing significantly reduced potency against FGFR4 and other tyrosine kinases, positioning it as a valuable tool for precision oncology approaches targeting FGFR-driven malignancies [1] [2] [3].

The development of **Zoligratinib** addresses the critical clinical need for **effective targeted therapies** in molecularly defined cancer subsets. FGFR alterations, including fusions, amplifications, and mutations, occur in approximately 5-10% of various solid tumors, creating oncogenic dependencies that can be therapeutically exploited. Unlike multi-kinase inhibitors with off-target toxicities, **Zoligratinib's** design focuses on **specific FGFR blockade** while minimizing activity against unrelated kinases like VEGFR, potentially reducing class-specific adverse effects such as hypertension and proteinuria commonly associated with broader-spectrum inhibitors [3] [4] [5].

Mechanism of Action and Signaling Pathway

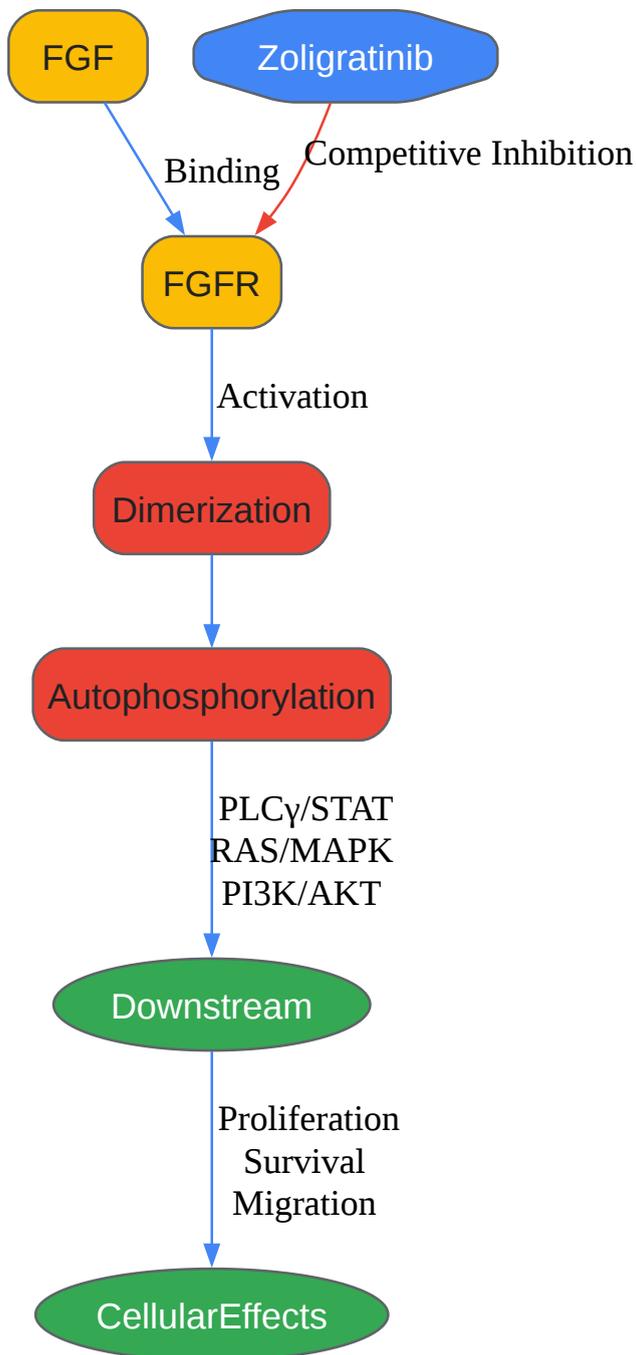
Molecular Mechanism of FGFR Inhibition

Zoligratinib functions as a **selective ATP-competitive inhibitor** that binds to the ATP-binding pocket of FGFR1-3, effectively blocking receptor autophosphorylation and subsequent downstream signaling cascade activation. The compound exhibits **differential potency** across the FGFR family, with highest affinity for FGFR2 (IC₅₀ 7.6 nM), followed by FGFR1 (IC₅₀ 9.3 nM) and FGFR3 (IC₅₀ 22 nM), while demonstrating significantly reduced activity against FGFR4 (IC₅₀ 290 nM) [1] [3]. This selectivity profile is strategically important as FGFR2 represents the most frequently altered family member in solid tumors, particularly in intrahepatic cholangiocarcinoma where FGFR2 fusions occur in 10-15% of cases [4] [5].

At the structural level, **Zoligratinib's** molecular design enables **specific interactions** with key residues in the FGFR kinase domain, including M535 in FGFR1. This interaction pattern differs from its engagement with structurally similar kinases like KDR (VEGFR2), where interaction with L889 is less favorable, explaining the compound's exceptional selectivity for FGFR family members over VEGFR and other kinases. This **selective binding profile** potentially translates to reduced off-target toxicities in clinical applications while maintaining potent suppression of oncogenic FGFR signaling [1].

FGFR Signaling Pathway and Inhibitor Action

The diagram below illustrates the FGFR signaling pathway and **Zoligratinib's** mechanism of action:



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*FGFR Signaling and Inhibitor Mechanism: **Zoligratinib** blocks ATP-binding, preventing pathway activation.*

The FGFR signaling cascade initiates when **FGF ligands** bind to FGFR receptors, inducing **receptor dimerization** and **trans-autophosphorylation** of intracellular tyrosine residues. This activated receptor complex then recruits and phosphorylates downstream adaptor proteins including FRS2, PLCγ, and STATs, ultimately activating three major pro-survival pathways: **RAS-MAPK** (proliferation), **PI3K-AKT** (survival), and **PLCγ-**

PKC (migration/invasion) [5]. In FGFR-altered cancers, genetic changes such as gene fusions, amplifications, or mutations lead to **constitutive FGFR activation** independent of ligand binding, creating oncogene addiction. **Zoligratinib** exerts its antitumor effects by **competing with ATP** binding in the kinase domain, thereby blocking this constitutive signaling and inducing growth arrest and apoptosis in dependent cancer cells [1] [3] [4].

Quantitative Activity Profile

Kinase Inhibition Profile

Zoligratinib demonstrates a **distinct potency pattern** across the FGFR kinase family, with nanomolar activity against FGFR1-3 and significantly lower affinity for FGFR4. The following table summarizes the comprehensive kinase inhibition profile of **Zoligratinib**:

Table 1: Quantitative Kinase Inhibition Profile of Zoligratinib

Kinase Target	IC ₅₀ (nM)	Assay Type	Cellular Context	References
FGFR1	9.3	Cell-free biochemical assay	DMS114 (FGFR1-amplified)	[1] [3]
FGFR2	7.6	Cell-free biochemical assay	SNU-16 (FGFR2-amplified)	[1] [3]
FGFR3	22	Cell-free biochemical assay	KMS11 (FGFR3-mutated)	[1] [3]
FGFR4	290	Cell-free biochemical assay	HepG2 (FGFR4-dependent)	[1] [3]
VEGF-dependent proliferation	780	Cellular proliferation assay	HUVEC cells	[1]
FGF-dependent proliferation	29	Cellular proliferation assay	BaF3 transfected cells	[1]

The **differential potency** across FGFR family members reflects structural variations in their ATP-binding pockets that **Zoligratinib** exploits for selectivity. Particularly noteworthy is the **>10-fold selectivity** for FGFR2 over FGFR4, which may contribute to a more favorable therapeutic window by sparing FGFR4-mediated physiological functions in normal tissues. The cellular activity further confirms this selectivity, with **Zoligratinib** inhibiting FGF-dependent proliferation at low nanomolar concentrations (29 nM) while requiring substantially higher concentrations (780 nM) to block VEGF-driven proliferation, demonstrating its specificity for FGFR signaling over VEGFR pathways [1] [3].

Cellular Antiproliferative Activity

Zoligratinib demonstrates **selective antiproliferative effects** in cancer cell lines harboring FGFR genetic alterations while showing minimal activity in cell lines without such alterations. The following table compiles key cellular efficacy data:

Table 2: Cellular Antiproliferative Activity of Zoligratinib

Cell Line	Cancer Type	FGFR Alteration	IC ₅₀ (nM)	Assay Details	References
SNU-16	Gastric cancer	FGFR2 amplification	17	4-day incubation, CCK8 assay	[1] [3]
KMS11	Multiple myeloma	FGFR3 Y373C mutation, t(4;14) translocation	8.24	72-hour incubation, Alamar Blue assay	[1]
HCT-116	Colorectal cancer	None (FGFR-independent)	5900	4-day incubation, CCK8 assay	[1] [3]
327-cell line panel	Pan-cancer	Various FGFR alterations	Variable response	4-day incubation, CCK8 assay	[3]

The **differential sensitivity** between FGFR-altered models (SNU-16, KMS11) and FGFR-independent models (HCT-116) underscores the concept of **oncogene addiction** and validates **Zoligratinib's** mechanism-based activity. The high nanomolar IC₅₀ in HCT-116 cells (5.9 μM) demonstrates minimal off-target cytotoxicity at clinically achievable concentrations. In comprehensive profiling across 327 human tumor cell lines, **Zoligratinib**

specifically inhibited proliferation in lines with FGFR alterations while sparing those without, confirming its **dependency-targeted mechanism** [1] [3].

Preclinical Efficacy and Pharmacological Characterization

In Vivo Antitumor Efficacy

Zoligratinib has demonstrated **potent dose-dependent antitumor activity** across multiple patient-derived xenograft (PDX) models representing various FGFR-altered cancers. The following table summarizes key in vivo efficacy findings:

Table 3: In Vivo Efficacy of Zoligratinib in FGFR-Altered Xenograft Models

Xenograft Model	Cancer Type	FGFR Alteration	Dosing Regimen	Treatment Outcome	References
KG1	Leukemia	FGFR1OP-FGFR1 fusion	30-100 mg/kg/day, oral	Dose-dependent regression (TGI=106-147%)	[1] [3]
SNU-16	Gastric cancer	FGFR2 amplification	100 mg/kg/day, oral	Significant tumor growth inhibition	[1] [3]
MFE-280	Endometrial cancer	FGFR2 S252W mutation	100 mg/kg/day, oral	Significant tumor growth inhibition	[1] [3]
UM-UC-14	Bladder cancer	FGFR3 S249C mutation	100 mg/kg/day, oral	Significant tumor growth inhibition	[1] [3]
RT112/84	Bladder cancer	FGFR3-TACC3 fusion	100 mg/kg/day, oral	Significant tumor growth inhibition	[1] [3]

The consistent **antitumor efficacy** across diverse FGFR alteration types (fusions, amplifications, and mutations) and cancer lineages demonstrates the **broad applicability** of **Zoligratinib** for FGFR-driven malignancies. Notably, treatment with 100 mg/kg/day resulted in **tumor regression** (TGI=147%) in the KG1 leukemia model without apparent body weight loss, indicating a favorable therapeutic window. The **oral bioavailability** of **Zoligratinib** facilitates continuous target coverage, which is particularly important for targeting oncogene-addicted cancers where sustained pathway suppression is required for maximal therapeutic effect [1] [3].

Activity Against Resistance Mutations

A distinctive feature of **Zoligratinib** is its ability to **inhibit certain FGFR2 gatekeeper mutations** that confer resistance to other FGFR inhibitors. Specifically, the **FGFR2 V564F gatekeeper mutation**, which causes resistance to multiple FGFR inhibitors, remains sensitive to **Zoligratinib** inhibition in biochemical and cellular assays [3]. This property positions **Zoligratinib** as a potential therapeutic option for certain cases of acquired resistance to first-generation FGFR inhibitors and highlights the importance of **structural differences** in inhibitor binding interactions within the ATP pocket compared to other FGFR-targeted agents.

The differential activity against resistance mutations becomes particularly relevant in the context of **treatment sequencing strategies** for FGFR-driven cancers. With the emergence of irreversible covalent FGFR inhibitors like futibatinib that target the conserved P-loop cysteine (C492), the resistance landscape continues to evolve. Research shows that **Zoligratinib** maintains activity against some mutations that emerge following covalent inhibitor treatment, suggesting potential utility in specific resistance contexts [4].

Clinical Development and Trial Status

Clinical Trial Landscape

Zoligratinib has progressed through several clinical trials evaluating its safety and efficacy in molecularly selected cancer populations. The following table summarizes the key clinical trials:

Table 4: Clinical Development of Zoligratinib

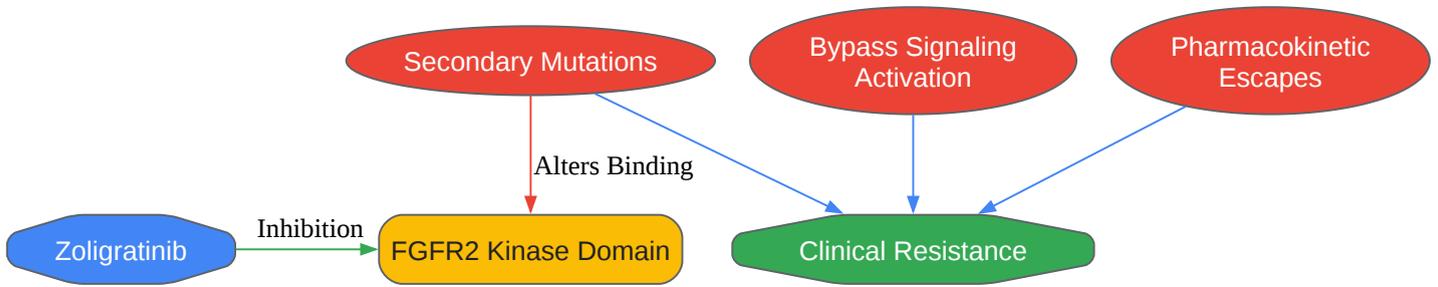
Clinical Trial Identifier	Phase	Patient Population	Intervention	Status	Key Findings/Objectives	References
NCT01948297	Phase 1	Advanced solid tumours with FGFR alterations	Zoligratinib monotherapy	Terminated (Results published 2019)	Establish safety, MTD, and preliminary efficacy	[2]
NCT03344536	Phase 1/2	FGFR-amplified, ER+ metastatic breast cancer	Zoligratinib + Fulvestrant	Unknown	Evaluate combination therapy	[2]
NCT03834220	Phase 2	Solid Tumors	Zoligratinib monotherapy	Terminated	Biomarker-driven efficacy	[3]

The Phase 1 NCT01948297 trial established the **safety profile** and **recommended Phase 2 dose** for **Zoligratinib** in patients with advanced solid tumors harboring FGFR alterations. While comprehensive results from this trial have not been fully detailed in the available literature, the progression to extension phases and subsequent clinical trials indicates acceptable tolerability and preliminary signals of efficacy [2]. The Phase 1/2 NCT03344536 trial explores **Zoligratinib** in **combination with fulvestrant** for hormone receptor-positive, FGFR-amplified metastatic breast cancer, representing a rational combination approach targeting concurrent dependency pathways [2].

Resistance Mechanisms and Limitations

Despite promising initial responses, acquired resistance typically emerges within one year of FGFR inhibitor therapy, limiting long-term clinical benefit. The **resistance landscape** for FGFR inhibitors like **Zoligratinib** is characterized primarily by secondary mutations in the FGFR2 kinase domain that impair drug binding. Analysis of circulating tumor DNA from patients with acquired resistance revealed that approximately **60% of patients** (49/82) developed one or more secondary FGFR2 kinase domain mutations, with **N550 molecular brake mutations** (63% of mutations) and **V565 gatekeeper mutations** (47% of mutations) being most prevalent [4].

The diagram below illustrates common resistance mechanisms to FGFR inhibitors:



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FGFR Inhibitor Resistance: Secondary mutations and bypass signaling limit long-term efficacy.

The emergence of these **on-target resistance mutations** creates a therapeutic challenge that has spurred the development of next-generation FGFR inhibitors with alternative binding modes. Interestingly, mutations affecting the **FGFR2 C492 cysteine residue** targeted by covalent irreversible inhibitors like futibatinib are relatively rare (occurring in only 1 of 42 futibatinib-treated patients), potentially due to impaired kinase function when this residue is altered [4]. This observation suggests that **covalent FGFR inhibitors** might represent a promising approach to overcome certain resistance mechanisms that emerge under selective pressure from **Zoligratinib** and other reversible inhibitors.

Experimental Protocols and Methodologies

Kinase Assay Protocols

Protein Kinase Assay for FGFR1 Inhibition The inhibitory activity of **Zoligratinib** against FGFR1 is quantitatively evaluated using a **radiometric filter-binding assay** that measures the incorporation of ^{33}P into substrates. The protocol involves incubating purified FGFR1 kinase domain with ATP (including $[\gamma\text{-}^{33}\text{P}]\text{ATP}$) and appropriate substrate peptides in the presence of varying **Zoligratinib** concentrations. Reactions are terminated by adding trichloroacetic acid, and the precipitated radioactive phosphoproteins are captured on filter membranes. Radioactivity is quantified using a **microplate scintillation counter**, and IC_{50} values are calculated from dose-response curves [3].

For broader kinase selectivity profiling, **homogeneous time-resolved fluorescence (HTRF) assays** are employed for kinases including LCK, EGFR, KIT, MET, SRC, BRK, FGFR2, Flt3, LTK, INSR, YES, ABL,

EPHA2, ZAP70, Fyn, IGF1R, KDR, and PDGFR. These assays utilize LANCE Eu-W1024 labeled anti-phosphotyrosine PT66 antibody for detection, with time-resolved fluorescence measured using an EnVision HTS microplate reader. Additional kinases (Aurora A, Akt1/PKB α , PKA, Cdk1/cyclin B, Cdk2/cyclin A, PKC α , PKC β 1, and PKC β 2) are evaluated using the **IMAP FP Screening Express Progressive Binding System** based on fluorescence polarization [3].

Cellular Antiproliferative Assays

Cell Viability and Proliferation Assessment The antiproliferative activity of **Zoligratinib** is determined using **Cell Counting Kit-8 (CCK-8) assays** across panels of human tumor cell lines. The standardized protocol involves:

- Seeding cells in 96-well plates at optimized densities
- Adding **Zoligratinib** across a concentration range (0.076 to 10,000 nM)
- Incubating for 4 days at 37°C in a humidified CO₂ incubator
- Adding CCK-8 solution and incubating for additional hours
- Measuring absorbance at 450 nm using a microplate reader
- Calculating antiproliferative activity as $(1 - T/C) \times 100\%$, where T and C represent absorbance of treated and untreated control cells, respectively
- Determining IC₅₀ values using non-linear regression in software such as Microsoft Excel or GraphPad Prism [3]

For functional signaling assessment, **Western blot analysis** is performed to measure phosphorylation of key downstream effectors including pERK, pAKT, and DUSP6, as well as direct FGFR autophosphorylation (pY-FGFR). These analyses validate target engagement and pathway modulation in cellular models following **Zoligratinib** treatment [3].

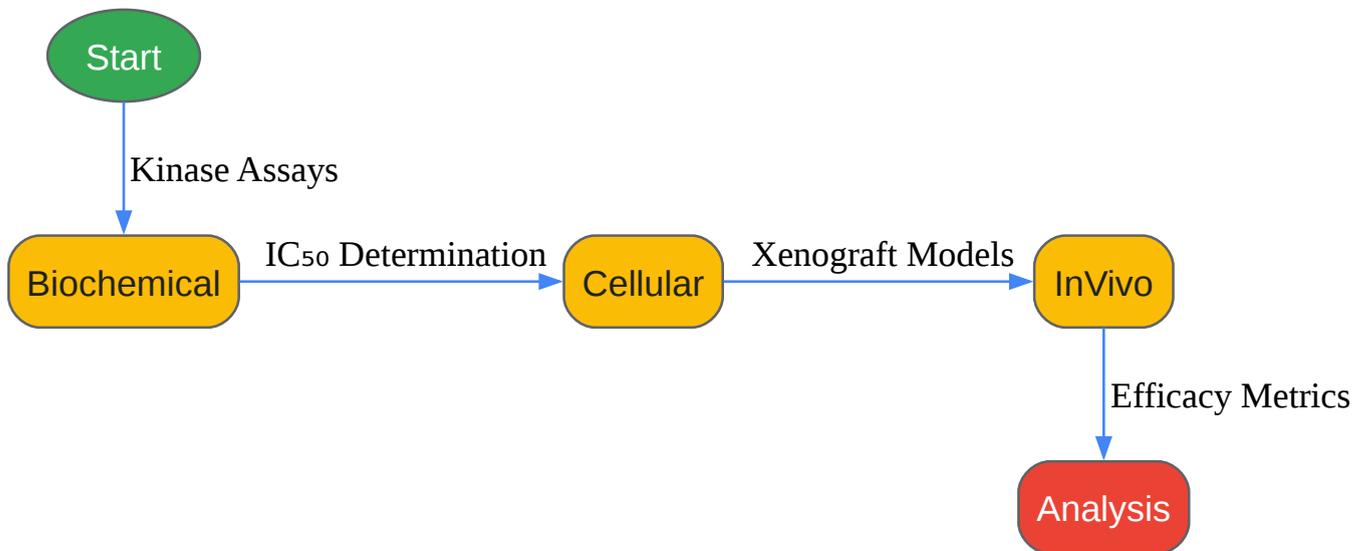
In Vivo Efficacy Studies

Xenograft Model Development and Dosing The in vivo efficacy of **Zoligratinib** is evaluated in **mouse xenograft models** established from FGFR-altered cancer cell lines or patient-derived materials:

- Immunodeficient mice (typically nude or NSG strains) are subcutaneously implanted with cancer cells or tumor fragments
- When tumors reach approximately 100-200 mm³, mice are randomized into treatment groups
- **Zoligratinib** is administered orally at predetermined doses (typically 30-100 mg/kg/day) via gavage
- Control groups receive vehicle alone

- Tumor dimensions and body weights are measured 2-3 times weekly
- Tumor volumes are calculated using the formula: $(\text{length} \times \text{width}^2)/2$
- **Tumor Growth Inhibition (TGI)** is calculated as: $[1 - (\text{Tumor volume}_{\text{treated}}/\text{Tumor volume}_{\text{control}})] \times 100\%$
- Statistical analyses compare treatment groups to controls using appropriate tests (e.g., t-tests, ANOVA) [1] [3]

The experimental workflow for comprehensive drug evaluation is illustrated below:



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Drug Evaluation Workflow: Progressive testing from biochemical to in vivo models.

Conclusion and Future Perspectives

Zoligratinib represents a **valuable therapeutic asset** in the growing arsenal of molecularly targeted agents for FGFR-driven cancers. Its well-characterized selectivity profile, demonstrated preclinical efficacy across multiple FGFR alteration types, and potential activity against certain resistance mutations position it as a **rational treatment option** for appropriately selected patients. However, as with other targeted therapies in oncogene-addicted cancers, the challenge of **acquired resistance** remains a significant barrier to durable responses.

Future development directions for **Zoligratinib** and next-generation FGFR inhibitors include:

- **Rational combination strategies** with other pathway-targeted agents or immunotherapies to delay or prevent resistance

- **Biomarker-driven patient selection** beyond simple FGFR alteration detection to include predictive factors for specific inhibitor classes
- **Sequencing strategies** that leverage the distinct resistance profiles of reversible versus irreversible FGFR inhibitors
- **Structural optimization** to develop compounds that maintain activity against common resistance mutations while preserving favorable safety profiles

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